molecular formula C9H10N2O B12830819 2-Ethyl-1H-benzo[d]imidazol-5-ol

2-Ethyl-1H-benzo[d]imidazol-5-ol

Cat. No.: B12830819
M. Wt: 162.19 g/mol
InChI Key: GKLHZAQLXOPKLU-UHFFFAOYSA-N
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Description

2-Ethyl-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The structure of this compound consists of a benzimidazole core with an ethyl group at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-benzo[d]imidazol-5-ol can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. For instance, the reaction of o-phenylenediamine with ethyl glyoxalate in the presence of a strong acid like hydrochloric acid can yield this compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale cyclization reactions using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone-like structure.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1H-benzo[d]imidazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the 5-position can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1H-benzo[d]imidazol-5-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its overall pharmacological profile .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethyl-3H-benzimidazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-2-9-10-7-4-3-6(12)5-8(7)11-9/h3-5,12H,2H2,1H3,(H,10,11)

InChI Key

GKLHZAQLXOPKLU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)O

Origin of Product

United States

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